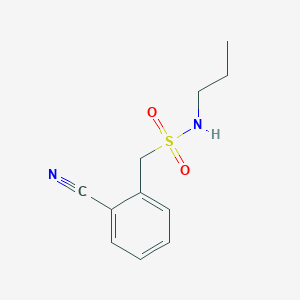

1-(2-cyanophenyl)-N-propylmethanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-cyanophenyl)-N-propylmethanesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a cyanophenyl group attached to a propylmethanesulfonamide moiety. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The cyanophenyl group adds a unique aspect to this compound, potentially influencing its chemical reactivity and biological activity.

Mecanismo De Acción

Target of Action

The compound “1-(2-cyanophenyl)-N-propylmethanesulfonamide” is structurally similar to Perampanel , a known non-competitive AMPA glutamate receptor antagonist . Therefore, it’s plausible that this compound may also target the AMPA receptors, which play a crucial role in synaptic transmission and neuroplasticity .

Mode of Action

As a potential AMPA receptor antagonist, this compound could bind to the AMPA receptors in a non-competitive manner, inhibiting the action of the neurotransmitter glutamate . This inhibition could result in decreased neuronal excitation .

Biochemical Pathways

The primary biochemical pathway affected by this compound would likely be the glutamatergic signaling pathway. By inhibiting AMPA receptors, the compound could disrupt the normal flow of positive ions into the neuron, thereby reducing the excitability of the neuron .

Pharmacokinetics

Perampanel is primarily metabolized in the liver via CYP3A4 and/or CYP3A5 enzymes . The elimination half-life of Perampanel is around 105 hours, and it is excreted 70% in feces and 30% in urine .

Result of Action

The molecular and cellular effects of this compound’s action would likely involve a reduction in neuronal excitability, given its potential role as an AMPA receptor antagonist . This could potentially lead to a decrease in the frequency and severity of seizures, similar to the effects observed with Perampanel .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances could influence the compound’s action, efficacy, and stability. For instance, the presence of certain drugs could affect the metabolism of this compound, potentially leading to drug-drug interactions

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-cyanophenyl)-N-propylmethanesulfonamide typically involves the reaction of 2-cyanobenzylamine with a suitable sulfonyl chloride derivative. One common method includes the following steps:

Starting Material Preparation: The synthesis begins with the preparation of 2-cyanobenzylamine.

Sulfonylation Reaction: 2-cyanobenzylamine is reacted with propylmethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

1-(2-cyanophenyl)-N-propylmethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfonic acids or sulfoxides.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted sulfonamides.

Aplicaciones Científicas De Investigación

1-(2-cyanophenyl)-N-propylmethanesulfonamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its antimicrobial properties and potential use in drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Comparación Con Compuestos Similares

Similar Compounds

2-cyanopyridine derivatives: These compounds also contain a cyanophenyl group and exhibit similar chemical reactivity.

Sulfonamide derivatives: Compounds like sulfamethoxazole and sulfadiazine share the sulfonamide moiety and are known for their antimicrobial properties.

Uniqueness

1-(2-cyanophenyl)-N-propylmethanesulfonamide is unique due to the combination of the cyanophenyl and sulfonamide groups. This combination can result in distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Actividad Biológica

1-(2-cyanophenyl)-N-propylmethanesulfonamide is an organic compound belonging to the sulfonamide class, which is recognized for its diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound exhibits significant biological activity, primarily through its potential role as an AMPA receptor antagonist. This article delves into the biological mechanisms, pharmacological properties, and relevant research findings associated with this compound.

Chemical Structure and Properties

The structure of this compound features a cyanophenyl group attached to a propylmethanesulfonamide moiety. The sulfonamide group is known for its ability to interact with various biological targets, while the cyanophenyl moiety may enhance its chemical reactivity and biological interactions.

Target Interaction

This compound is structurally similar to Perampanel, a known AMPA receptor antagonist. Its mechanism of action involves:

- Binding to AMPA Receptors : The compound likely binds non-competitively to AMPA receptors, inhibiting glutamate's action, which is crucial for excitatory neurotransmission in the brain.

- Impact on Glutamatergic Signaling : By inhibiting AMPA receptors, it disrupts the normal influx of positive ions into neurons, leading to reduced neuronal excitability.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it may be metabolized similarly to other sulfonamides through hepatic pathways. Further studies are needed to elucidate its specific metabolic pathways and half-life.

Case Studies and Research Findings

Recent studies have explored compounds with similar structures for their biological activities:

- Study on Antitubercular Activity : A related compound demonstrated moderate activity against Mycobacterium tuberculosis (Mtb) in various media conditions, emphasizing the importance of structural features in determining efficacy . This highlights the potential for further exploration of this compound in treating tuberculosis.

- Structure-Activity Relationship (SAR) : SAR studies reveal that modifications in the sulfonamide group can significantly affect biological activity. For instance, replacing functional groups or altering the sulfonamide nitrogen can lead to variations in potency against specific targets .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other compounds:

| Compound Name | Structure Type | Biological Activity | Notable Features |

|---|---|---|---|

| Sulfamethoxazole | Sulfonamide | Antimicrobial | Widely used antibiotic |

| Perampanel | AMPA Receptor Antagonist | Neurological disorders | Non-competitive antagonist |

| 2-Cyanopyridine Derivatives | Heterocyclic Compound | Various biological activities | Similar reactivity due to cyanophenyl group |

Propiedades

IUPAC Name |

1-(2-cyanophenyl)-N-propylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2S/c1-2-7-13-16(14,15)9-11-6-4-3-5-10(11)8-12/h3-6,13H,2,7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPZFCSFHAJGGGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)CC1=CC=CC=C1C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.